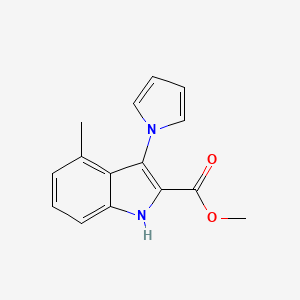
methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the indole family of organic compounds and is known for its unique chemical structure and properties.
作用機序
The mechanism of action of methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is not fully understood, but it is believed to work through a variety of pathways. One of the proposed mechanisms is through the inhibition of certain enzymes involved in cancer cell growth and proliferation. It is also believed to work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. It has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the major advantages of methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. One of the main limitations is its low solubility, which can make it difficult to work with in certain experiments. It is also important to note that more research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
将来の方向性
There are many potential future directions for research on methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate. One area of research is in the development of new cancer treatments based on this compound. It may also be useful in the treatment of neurological disorders and as an anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans. Additionally, more research is needed to explore the potential applications of this compound in other areas of research, such as materials science and catalysis.
合成法
The synthesis of methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can be achieved through various methods, including the Pictet-Spengler reaction and the Fischer indole synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an iminium ion, which then undergoes cyclization to form the desired indole compound. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form an intermediate hydrazone, which then undergoes cyclization to form the indole compound.
科学的研究の応用
Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the field of medicinal chemistry, where this compound has been found to exhibit potent anti-cancer activity. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
methyl 4-methyl-3-pyrrol-1-yl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-6-5-7-11-12(10)14(17-8-3-4-9-17)13(16-11)15(18)19-2/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJENRPBUBNYYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=C2N3C=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

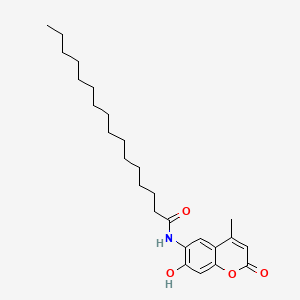
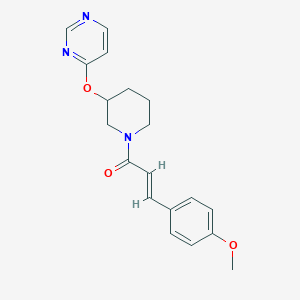
![1-(4-Bromophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2649160.png)
![N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649163.png)
![Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2649164.png)
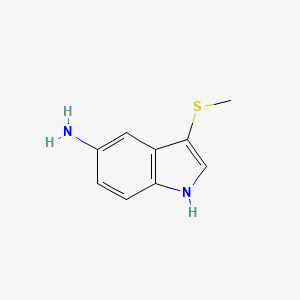
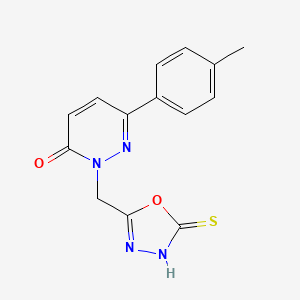
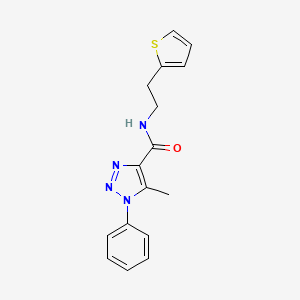

![4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2649170.png)

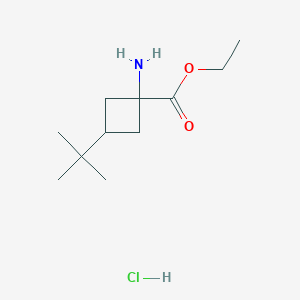
![3,4-difluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2649179.png)
![5-methyl-4-[(4-nitroanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2649181.png)